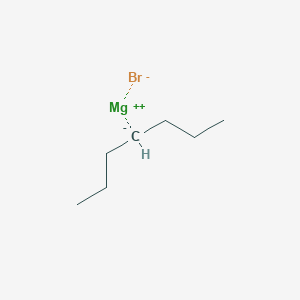
4-Heptylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptylmagnesium bromide: is an organomagnesium compound with the chemical formula CH₃(CH₂)₆MgBr . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether or tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Heptylmagnesium bromide is synthesized through the reaction of 1-bromoheptane with magnesium metal in an anhydrous solvent such as diethyl ether or THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH3(CH2)6Br+Mg→CH3(CH2)6MgBr
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors with precise control over temperature and reaction conditions. The process includes the slow addition of 1-bromoheptane to a suspension of magnesium turnings in diethyl ether or THF, followed by continuous stirring until the reaction is complete .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Heptylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, and esters.
Solvents: Diethyl ether, THF.
Conditions: Inert atmosphere, low temperatures to prevent side reactions.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from coupling reactions with organic halides
Applications De Recherche Scientifique
Chemistry: 4-Heptylmagnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of alcohols, ketones, and other functionalized organic compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of various chemicals, including polymers and specialty chemicals. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of 4-heptylmagnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound has a partial positive charge, making the carbon atom adjacent to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- Hexylmagnesium bromide (CH₃(CH₂)₅MgBr)
- Octylmagnesium bromide (CH₃(CH₂)₇MgBr)
- Butylmagnesium bromide (CH₃(CH₂)₃MgBr)
Comparison: 4-Heptylmagnesium bromide is unique due to its specific chain length, which can influence its reactivity and the properties of the products formed. Compared to shorter-chain Grignard reagents like butylmagnesium bromide, this compound can provide longer carbon chains in the final product, which can be advantageous in the synthesis of certain compounds. On the other hand, longer-chain Grignard reagents like octylmagnesium bromide may have different solubility and reactivity profiles .
Propriétés
IUPAC Name |
magnesium;heptane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLKCWXHNCUQW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CCC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
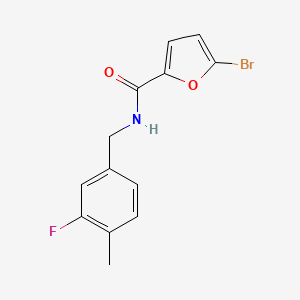


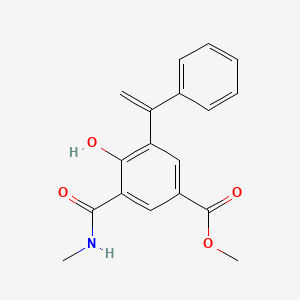
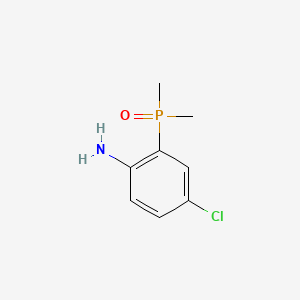


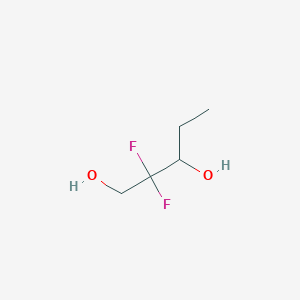
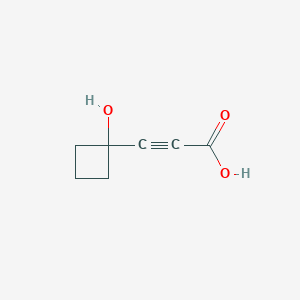
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
![N-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14901212.png)
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
